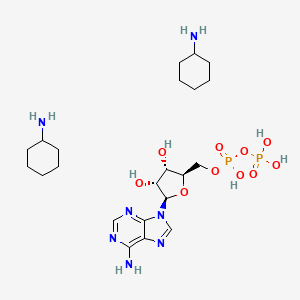
Phosphate de tris(4-isopropylphényle)
Vue d'ensemble
Description
Isopropylphenyl phosphate (IPP) is an organophosphate compound used in a variety of scientific research applications. It is a colorless, odorless, and non-toxic compound. IPP is an ester of isopropyl alcohol and phenyl phosphate, and can be used as a substrate for various enzymes, as a reagent for the synthesis of organic compounds, and as a catalyst in organic reactions. IPP is also used in the study of biochemical and physiological processes, as well as in lab experiments.
Applications De Recherche Scientifique
Ignifuge
Le phosphate de tris(4-isopropylphényle) est largement utilisé comme ignifuge {svg_1} {svg_2} {svg_3}. Il est ajouté aux matériaux pour réduire leur inflammabilité et ralentir la propagation du feu. Cela en fait un composant crucial dans la fabrication de divers produits où la sécurité incendie est une préoccupation.
Recherche en neurologie
Ce composé est utilisé dans la recherche en neurologie {svg_4}. Il est souvent inclus dans la formulation de certains produits chimiques de recherche et normes analytiques. Son rôle précis peut varier en fonction du contexte spécifique de la recherche.
Analyse environnementale
Le phosphate de tris(4-isopropylphényle) est utilisé dans l'analyse environnementale {svg_5} {svg_6}. Il peut servir de matériau de référence dans l'analyse d'échantillons environnementaux, aidant les scientifiques à détecter et à quantifier sa présence dans l'environnement.
Production de plastiques
Il est utilisé dans la production de plastiques {svg_7}. En tant que plastifiant, il peut améliorer la flexibilité, la maniabilité et la durabilité des produits en plastique.
Production de résines synthétiques
Ce composé est utilisé dans la production de résines synthétiques {svg_8}. Il peut améliorer les propriétés des résines, les rendant plus adaptées à diverses applications.
Produits chimiques de recherche et normes analytiques
Le phosphate de tris(4-isopropylphényle) est utilisé dans la production de produits chimiques de recherche et de normes analytiques {svg_9}. Ce sont des substances d'une pureté connue, utilisées comme référence dans l'analyse chimique et la recherche.
Safety and Hazards
IPPP is suspected of damaging fertility or the unborn child. It may cause damage to organs through prolonged or repeated exposure. It is very toxic to aquatic life with long-lasting effects . It’s recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes. Use of personal protective equipment and adequate ventilation is advised .
Orientations Futures
Emerging organophosphate esters (OPEs), including IPPP, have been detected in wild fish for the first time. Some of these emerging OPEs exhibited greater or at least comparable contamination levels compared to traditional ones . This suggests that more research is needed to understand the environmental impact and health risks associated with these compounds.
Mécanisme D'action
Target of Action
It’s known that this compound is used as a flame retardant and in lubricants and hydraulic fluids . It’s also used in the manufacture of other compounds .
Mode of Action
It’s known that organophosphates, such as Tris(4-isopropylphenyl) phosphate, are susceptible to the formation of highly toxic and flammable phosphine gas in the presence of strong reducing agents such as hydrides . Partial oxidation by oxidizing agents may result in the release of toxic phosphorus oxides .
Biochemical Pathways
It’s known that this compound can be used as a substrate for various enzymes, as a reagent for the synthesis of organic compounds, and as a catalyst in organic reactions .
Pharmacokinetics
It’s known that this compound is a yellow waxy solid and has no rapid reaction with air or water .
Result of Action
It’s known that this compound can enhance the process performance of products, providing anti-pollution, anti-mildew, and anti-wear properties .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Tris(4-isopropylphenyl) phosphate. For instance, it’s known that this compound is hygroscopic and should be stored away from light and moisture . Furthermore, it’s known that this compound is susceptible to formation of highly toxic and flammable phosphine gas in the presence of strong reducing agents such as hydrides .
Analyse Biochimique
Biochemical Properties
Isopropylphenyl phosphate can be used as a substrate for various enzymes . It interacts with these enzymes to facilitate biochemical reactions. The nature of these interactions is complex and depends on the specific enzyme and reaction conditions .
Cellular Effects
Isopropylphenyl phosphate is used in the study of biochemical and physiological processes, such as the regulation of enzyme activity and the effects of environmental stress on cells . It influences cell function by interacting with various biomolecules within the cell .
Molecular Mechanism
At the molecular level, Isopropylphenyl phosphate exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The specific mechanism of action depends on the particular biochemical reaction or cellular process that is being studied .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Isopropylphenyl phosphate can change over time . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of Isopropylphenyl phosphate vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Isopropylphenyl phosphate is involved in various metabolic pathways . It interacts with enzymes and cofactors within these pathways, and can have effects on metabolic flux or metabolite levels .
Transport and Distribution
Isopropylphenyl phosphate is transported and distributed within cells and tissues . This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of Isopropylphenyl phosphate and its effects on activity or function are complex and depend on a variety of factors . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Propriétés
IUPAC Name |
tris(4-propan-2-ylphenyl) phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H33O4P/c1-19(2)22-7-13-25(14-8-22)29-32(28,30-26-15-9-23(10-16-26)20(3)4)31-27-17-11-24(12-18-27)21(5)6/h7-21H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANVREEJNGJMLOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OP(=O)(OC2=CC=C(C=C2)C(C)C)OC3=CC=C(C=C3)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33O4P | |
| Record name | TRIS(4-ISOPROPYLPHENYL)PHOSPHATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20552 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80858783 | |
| Record name | Tris(4-isopropylphenyl) phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80858783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
452.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Tris(4-isopropylphenyl)phosphate is a yellow waxy solid. | |
| Record name | TRIS(4-ISOPROPYLPHENYL)PHOSPHATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20552 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS RN |
26967-76-0, 2502-15-0 | |
| Record name | TRIS(4-ISOPROPYLPHENYL)PHOSPHATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20552 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Phenol, 4-(1-methylethyl)-, phosphate (3:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2502-15-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tris(p-isopropylphenyl)phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002502150 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tris(4-isopropylphenyl) phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80858783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tris(isopropylphenyl) phosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.756 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Tris(4-isopropylphenyl) phosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.912 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIS(P-ISOPROPYLPHENYL)PHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y3H2FDX0NW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: What are the main applications of Isopropylphenyl phosphate?
A1: Isopropylphenyl phosphate and its derivatives are primarily used as flame retardants [, , , ] and plasticizers []. They are incorporated into various products, including clear coats, resins, plastics [], and coatings for outdoor equipment [].
Q2: How does the structure of Isopropylphenyl phosphate relate to its biodegradability?
A2: Studies suggest that alkyl-substituted analogues of triphenyl phosphate, such as Isopropylphenyl phosphate, exhibit slower metabolic depletion compared to triphenyl phosphate itself []. This implies that the presence of isopropyl groups may hinder the biodegradation process, potentially leading to persistence in the environment.
Q3: What are the potential environmental concerns associated with Isopropylphenyl phosphate?
A3: Research has detected Isopropylphenyl phosphate isomers (TIPPPs) in sediment cores, with increasing concentrations towards the surface layer []. This trend, coupled with the slow metabolism observed in biological systems [], raises concerns about the potential for bioaccumulation and long-term ecological impacts of TIPPPs in marine environments.
Q4: What are the toxicological effects of Isopropylphenyl phosphate on avian development?
A4: Studies on chicken embryos exposed to Isopropylphenyl phosphate revealed developmental effects, including reduced gallbladder size, head/bill length, and tarsus length. Additionally, increased liver somatic index and dysregulation of genes related to xenobiotic metabolism, bile acid/cholesterol regulation, and oxidative stress were observed []. This suggests potential for liver cholestasis and warrants further investigation into long-term effects.
Q5: How does shear stress affect polystyrene in the presence of Isopropylphenyl phosphate?
A5: Isopropylphenyl phosphate acts as a solvent, influencing the degradation of polystyrene under shear stress []. The molecular weight distribution of degraded polystyrene suggests that the probability of bond scission increases towards the center of the polymer chain in this solvent. This understanding is crucial for predicting material behavior and designing polymer processing techniques.
Q6: What are the analytical methods used to detect and quantify Isopropylphenyl phosphate in environmental samples?
A6: Comprehensive target analysis with automated identification and quantification systems (CTA-AIQS), utilizing gas and liquid chromatography coupled with mass spectrometry (GC-MS and LC-MS), has been successfully employed to detect and quantify Isopropylphenyl phosphate isomers (TIPPPs) in sediment samples []. This approach enables the identification of potential contaminants of emerging concern in complex environmental matrices.
Q7: How is Isopropylphenyl phosphate incorporated into flame-retardant compositions?
A7: Isopropylphenyl phosphate is often combined with other flame-retardant components, such as ammonium polyphosphate, aluminum hydroxide, and synergistic agents like melamine phosphate [, ]. These formulations are incorporated into various materials, including coatings [] and polyamide/polyolefin blends used for cable insulation [], to enhance fire safety.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













